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Compound of Interest

Compound Name: Fgfr4-IN-9

Cat. No.: B12396029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fgfr4-IN-9 is a potent and reversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4),

demonstrating significant activity against both wild-type and mutant forms of the receptor.[1]

Dysregulation of the FGFR4 signaling pathway is a known driver in various malignancies,

particularly hepatocellular carcinoma (HCC), making it a compelling target for therapeutic

intervention. These application notes provide detailed protocols for the preclinical

administration of Fgfr4-IN-9, specifically focusing on in vivo efficacy studies using xenograft

models.

Mechanism of Action
FGFR4 is a receptor tyrosine kinase that, upon binding with its ligand, primarily Fibroblast

Growth Factor 19 (FGF19), activates downstream signaling cascades.[2][3] These pathways,

including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for cell proliferation,

survival, and differentiation.[3] In several cancers, aberrant activation of the FGF19-FGFR4

axis promotes tumor growth and progression. Fgfr4-IN-9 exerts its anti-tumor effects by

selectively binding to the ATP-binding pocket of FGFR4, thereby inhibiting its kinase activity

and blocking downstream signaling.
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The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of Fgfr4-IN-
9 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Fgfr4-IN-9[1]

Target IC50 (nM)

FGFR4 (Wild-Type) 17.1

FGFR4 (V550L Mutant) 30.7

FGFR1 64.3

FGFR2 46.7

FGFR3 29.6

Table 2: In Vitro Cellular Proliferation Inhibition by Fgfr4-IN-9[1]

Cell Line IC50 (nM)

HUH7 (HCC) 94.7 ± 28.6

Ba/F3 FGFR4 (Wild-Type) 82.5 ± 19.2

Ba/F3 FGFR4 (V550L Mutant) 260.0 ± 50.2

Table 3: In Vivo Anti-Tumor Efficacy of Fgfr4-IN-9 in HUH7 Xenograft Model[1]

Treatment
Group

Dosage
Administrat
ion Route

Frequency Duration

Tumor
Growth
Inhibition
(TGI)

Vehicle

Control
- Oral Gavage Daily 3 Weeks -

Fgfr4-IN-9 30 mg/kg Oral Gavage Daily 3 Weeks Not Reported

Fgfr4-IN-9 45 mg/kg Oral Gavage Daily 3 Weeks 81%
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Note: No significant body weight loss (<5%) was observed in the treatment groups.[1]

Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a
Xenograft Mouse Model
This protocol details the methodology for assessing the in vivo efficacy of Fgfr4-IN-9 in a

subcutaneous HUH7 human hepatocellular carcinoma xenograft model.

1. Materials and Reagents:

Fgfr4-IN-9

Vehicle solution: 0.5% (w/v) methylcellulose (MC) and 0.2% (v/v) Tween 80 in sterile water.

HUH7 human hepatocellular carcinoma cell line

Female BALB/c nude mice (4-6 weeks old)

Matrigel

Sterile phosphate-buffered saline (PBS)

Calipers

Animal balance

Oral gavage needles

2. Cell Culture and Tumor Implantation:

Culture HUH7 cells in appropriate media until they reach 80-90% confluency.

Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a

concentration of 5 x 10^7 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of

each mouse.
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Monitor tumor growth regularly.

3. Animal Grouping and Treatment:

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment

and control groups (n=8-10 mice per group).

Prepare the Fgfr4-IN-9 formulation by suspending the required amount of the compound in

the vehicle solution to achieve final concentrations for 30 mg/kg and 45 mg/kg doses.

Administer Fgfr4-IN-9 or vehicle control to the respective groups via oral gavage daily for 21

consecutive days.

4. Data Collection and Analysis:

Measure tumor volume using calipers twice a week using the formula: Volume = (length x

width²) / 2.

Record the body weight of each mouse twice a week to monitor toxicity.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., pharmacodynamics, histology).

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor

volume of treated group / mean tumor volume of control group)] x 100.
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Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-9.
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Caption: In Vivo Efficacy Study Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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